Cas no 1805957-01-0 (3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid)

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid is a specialized pyridine derivative featuring both amino and difluoromethyl functional groups, along with an acetic acid side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, which may enhance binding affinity and metabolic stability in drug design. The presence of the difluoromethyl group can influence electronic and steric characteristics, while the acetic acid moiety offers potential for further derivatization or salt formation. Its well-defined reactivity makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound is typically handled under controlled conditions due to its reactive functional groups.
3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid structure
1805957-01-0 structure
Product name:3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid
CAS No:1805957-01-0
MF:C8H9F2N3O2
MW:217.172768354416
CID:4849841

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid
    • Inchi: 1S/C8H9F2N3O2/c9-8(10)7-6(12)3(1-5(14)15)4(11)2-13-7/h2,8H,1,11-12H2,(H,14,15)
    • InChI Key: VMZFUYYPTRWGKZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C(=CN=1)N)CC(=O)O)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: -0.4
  • Topological Polar Surface Area: 102

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029073936-250mg
3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid
1805957-01-0 97%
250mg
$480.00 2022-04-01
Alichem
A029073936-500mg
3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid
1805957-01-0 97%
500mg
$823.15 2022-04-01
Alichem
A029073936-1g
3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid
1805957-01-0 97%
1g
$1,549.60 2022-04-01

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid Related Literature

Additional information on 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic acid

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid: A Comprehensive Overview

The compound with CAS No. 1805957-01-0, known as 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of fluorinated pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in drug discovery.

3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid is characterized by its pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The molecule features two amino groups (-NH₂) at the 3 and 5 positions of the pyridine ring, a difluoromethyl group (-CHF₂) at the 2 position, and an acetic acid group (-CH₂COOH) at the 4 position. This combination of functional groups imparts the molecule with a diverse range of chemical reactivity and biological activity.

Recent studies have highlighted the potential of 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid as a lead compound in the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and nucleic acids. For instance, researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

The synthesis of 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the pyridine ring using well-established methods such as the Paal-Knorr synthesis or the Hantzsch dihydropyridine synthesis. Subsequent steps involve the introduction of amino groups, fluorination at the methyl position, and finally, the attachment of the acetic acid group.

One of the most intriguing aspects of this compound is its bioavailability and metabolic stability. Preclinical studies have demonstrated that 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid exhibits favorable pharmacokinetic properties, including good absorption and minimal toxicity in animal models. These findings suggest that it could be suitable for oral administration in humans.

In addition to its therapeutic potential, 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid has also been investigated for its role in chemical biology and materials science. For example, researchers have explored its ability to act as a building block in supramolecular chemistry, where it can form self-assembled structures with potential applications in nanotechnology.

The study of fluorinated pyridine derivatives like 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid has been significantly advanced by recent technological innovations in analytical chemistry and computational modeling. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided unprecedented insights into the molecular structure and conformational dynamics of this compound.

Moreover, computational methods such as molecular docking and quantum mechanics calculations have enabled researchers to predict the binding affinities of this compound to various biological targets with high accuracy. These tools have greatly accelerated the drug discovery process by allowing scientists to focus on promising candidates early in the development pipeline.

In conclusion, 3,5-Diamino-2-(difluoromethyl)pyridine-4-acetic Acid (CAS No. 1805957-01-0) is a versatile compound with immense potential in multiple scientific domains. Its unique chemical structure, coupled with its favorable pharmacokinetic properties and diverse functional groups, makes it an attractive target for further research and development.

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